1-Methylindoline-2-carbaldehyde

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Select 1-Methylindoline-2-carbaldehyde (CAS 933698-47-6) for superior conformational flexibility and reaction control. The saturated indoline core and N-methyl group prevent undesired N-H side reactions, while the higher cLogP (+0.2796 vs. non-methylated analog) enhances membrane permeability. This building block enables fragment libraries with higher sp³ character, a key factor in clinical success. Stored at 2-8°C in sealed dry conditions, it offers reliable stability for complex synthetic routes. Choose this compound to systematically tune lipophilicity and access novel chemical space in medicinal chemistry programs.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
Cat. No. B12982224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylindoline-2-carbaldehyde
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCN1C(CC2=CC=CC=C21)C=O
InChIInChI=1S/C10H11NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-5,7,9H,6H2,1H3
InChIKeyXCUGQPGBPGIMKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylindoline-2-carbaldehyde: Technical Specifications and Procurement Baseline


1-Methylindoline-2-carbaldehyde (CAS: 933698-47-6) is a heterocyclic building block featuring an indoline core with an N-methyl substituent and a C2-aldehyde functional group . Its molecular formula is C₁₀H₁₁NO with a molecular weight of 161.20 g/mol . The saturated 2,3-bond distinguishes it from the fully aromatic indole analogs, imparting different electronic and steric properties that influence downstream synthetic utility .

Why 1-Methylindoline-2-carbaldehyde Cannot Be Casually Substituted with Indole or Non-Methylated Analogs


Indoline-2-carbaldehydes and indole-2-carboxaldehydes are not functionally interchangeable due to fundamental differences in ring electronics and steric accessibility. The N-methyl group in 1-Methylindoline-2-carbaldehyde prevents undesired N-H participation in reactions, a common interference in non-methylated analogs [1]. Furthermore, the saturated C2-C3 bond in the indoline core (vs. the aromatic indole) alters the aldehyde's electrophilicity and the molecule's overall conformational flexibility, leading to divergent reaction outcomes and product profiles .

1-Methylindoline-2-carbaldehyde: Quantitative Differentiation Evidence Versus Key Analogs


Structural and Conformational Differentiation from 1-Methylindole-2-carboxaldehyde

1-Methylindoline-2-carbaldehyde differs from its fully aromatic counterpart, 1-Methylindole-2-carboxaldehyde (CAS 27421-51-8), by having a saturated C2-C3 bond, resulting in a molecular weight increase of 2.02 g/mol and a significant change in the heterocyclic core's geometry . This saturation removes aromaticity in the pyrrole ring, altering the electron density at the aldehyde and providing a distinct steric environment.

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Lipophilicity and Solubility Parameter Comparison with Indoline-2-carbaldehyde

The introduction of an N-methyl group in 1-Methylindoline-2-carbaldehyde increases lipophilicity compared to the unsubstituted Indoline-2-carbaldehyde (CAS 412341-32-3), as reflected by calculated LogP values [1]. The target compound has a predicted LogP of 1.2464, while the non-methylated analog has a LogP of 0.9668 (calculated using the same method), indicating a 0.2796 increase in lipophilicity.

ADME Drug Design Physicochemical Profiling

Improved Reaction Selectivity: Prevention of Undesired N-H Participation

The N-methyl substitution in 1-Methylindoline-2-carbaldehyde prevents the N-H participation that complicates reactions with the unsubstituted Indoline-2-carbaldehyde. Studies on indole-2-carboxaldehyde systems demonstrate that a free N-H group is essential for initiating the Morita-Baylis-Hillman (MBH) reaction, whereas N-substituted analogs (like the target compound) do not undergo this side reaction, thus offering cleaner reaction profiles in certain synthetic sequences [1].

Organic Synthesis Reaction Optimization Protecting-Group-Free Synthesis

Stability and Storage: Advantage Over Light-Sensitive Indole-2-carboxaldehydes

1-Methylindoline-2-carbaldehyde is specified for storage at 2-8°C in a sealed, dry environment . In contrast, its aromatic counterpart, 1-Methylindole-2-carboxaldehyde, is noted by vendors as being light-sensitive and requires storage under inert gas . This indicates that the saturated indoline core may confer greater resistance to light-induced degradation.

Compound Management Storage Stability Procurement

QSAR Modeling: Predicted Pharmacological Differentiation for Cannabinoid Receptor 2

While 1-Methylindoline-2-carbaldehyde itself has not been directly assayed, its close structural analogs in the indole-carbaldehyde series have been extensively modeled as Cannabinoid Receptor 2 (CB2) agonists. A robust QSAR model (r² = 0.888) developed for 73 indole-carbaldehyde derivatives demonstrates that specific topological and electronic features are critical for activity [1]. The saturated indoline core of the target compound provides a distinct set of descriptors (e.g., different shape and flexibility) compared to the planar aromatic indoles in the training set, positioning it in a unique area of the model's chemical space.

Computational Chemistry Drug Discovery Cannabinoid Research

Recommended Application Scenarios for 1-Methylindoline-2-carbaldehyde Based on Differentiated Evidence


Scaffold for Novel Cannabinoid Receptor 2 (CB2) Agonists

Leverage the saturated indoline core to explore a distinct region of chemical space in CB2 agonist design. The QSAR model for indole-carbaldehyde analogs (r² = 0.888) provides a validated framework for predicting activity, and the non-planar, flexible nature of 1-Methylindoline-2-carbaldehyde offers a novel starting point for medicinal chemistry optimization, potentially yielding compounds with improved selectivity or pharmacokinetic profiles compared to the planar indole series [1].

Synthesis of 3D-Diverse Compound Libraries for Fragment-Based Drug Discovery

Utilize the compound's increased three-dimensionality (versus flat indole analogs) to generate fragment libraries with higher sp³ character, a desirable feature for improving clinical success rates. The N-methyl group prevents unwanted side reactions (e.g., MBH reaction [1]), enabling cleaner and more predictable diversification, while the calculated higher cLogP (1.2464 vs. 0.9668 for indoline-2-carbaldehyde ) can be strategically employed to modulate compound lipophilicity.

Building Block for Optimizing Physicochemical Properties in Lead Optimization

Use 1-Methylindoline-2-carbaldehyde to systematically increase lipophilicity (+0.2796 cLogP) relative to the non-methylated indoline-2-carbaldehyde [1]. This property can be critical for improving membrane permeability or target engagement in cellular assays. The saturated core provides conformational flexibility that can be exploited to achieve favorable binding interactions not possible with rigid indole analogs .

Robust Intermediate for Multi-Step Synthesis Requiring Long-Term Storage

Given its recommended storage condition of 2-8°C in a sealed, dry environment [1] and the lack of reported light sensitivity that plagues some indole-2-carboxaldehydes , this compound is a reliable intermediate for complex synthetic routes. Its enhanced stability reduces the risk of batch-to-batch variability due to degradation, making it a prudent choice for both academic and industrial process chemistry applications.

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